(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Catalog No.
S1902268
CAS No.
57233-86-0
M.F
C8H11ClN2O2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

CAS Number

57233-86-0

Product Name

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

IUPAC Name

(1R)-1-(4-nitrophenyl)ethanamine;hydrochloride

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1

InChI Key

CZQQGVFHLSBEDV-FYZOBXCZSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

The exact mass of the compound (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS 57233-86-0) is an enantiopure, electron-deficient chiral amine salt utilized extensively as a building block in asymmetric synthesis and pharmaceutical manufacturing . As a high-melting crystalline solid with a melting point typically recorded between 243 °C and 250 °C (with decomposition), it offers superior handling characteristics compared to its free base counterpart . The presence of the para-nitro group provides an orthogonal synthetic handle that drastically alters the electronic environment of the chiral center compared to unsubstituted phenylethylamines [1]. For industrial procurement, this compound is prioritized when synthetic routes require both strict stereochemical fidelity and a reducible aromatic functional group for downstream derivatization .

Substituting this specific hydrochloride salt with either its free base or the unsubstituted (R)-1-phenylethylamine hydrochloride introduces severe process liabilities . The free base is susceptible to atmospheric oxidation and carbon dioxide absorption, leading to variable assay purities and inconsistent stoichiometry during sensitive coupling reactions. Furthermore, replacing it with the unsubstituted analog eliminates the critical para-nitro handle, preventing the downstream generation of aniline derivatives required for bifunctional API scaffolds [1]. Attempting to use the racemic form to reduce upfront material costs inevitably mandates downstream chiral resolution, which caps theoretical yields at 50% and introduces costly, solvent-intensive fractional crystallization steps .

Crystalline Stability and Shelf-Life Maximization

The conversion of (R)-alpha-methyl-4-nitrobenzylamine to its hydrochloride salt yields a highly stable crystalline solid with a melting point of 243–250 °C, in stark contrast to the free base, which is prone to degradation and requires stringent inert-atmosphere storage. The HCl salt exhibits excellent solubility in water and polar organic solvents like ethanol, facilitating reproducible molar dosing in aqueous-organic biphasic reactions [1]. By utilizing the salt form, manufacturers avoid the typical assay degradation observed in liquid free amines over extended storage periods, ensuring consistent stoichiometric control in large-scale syntheses .

Evidence DimensionMelting point and storage stability
Target Compound Datamp 243–250 °C; stable crystalline solid under ambient storage
Comparator Or Baseline(R)-alpha-Methyl-4-nitrobenzylamine (free base)
Quantified Difference>200 °C increase in melting point; elimination of atmospheric degradation
ConditionsStandard ambient storage and handling

Procuring the hydrochloride salt ensures long-term shelf stability and precise stoichiometric weighing without the need for specialized inert-handling equipment.

Orthogonal Reactivity via the para-Nitro Group

Compared to the benchmark (R)-1-phenylethylamine hydrochloride, the inclusion of the para-nitro group in CAS 57233-86-0 provides a critical orthogonal reaction site [1]. The nitro group can be quantitatively reduced to a primary aniline, generating a chiral diamine building block without racemization at the benzylic chiral center . In contrast, attempting to nitrate an unsubstituted (R)-1-phenylethylamine post-hoc results in a mixture of ortho, meta, and para isomers, requiring extensive chromatographic separation and severely reducing target yields [1].

Evidence DimensionRegioselective functionalization yield
Target Compound Data100% para-substituted precursor for direct reduction
Comparator Or BaselinePost-synthetic nitration of (R)-1-phenylethylamine
Quantified DifferenceAvoids >60% yield loss associated with non-regioselective nitration
ConditionsSynthesis of para-amino chiral benzylic amines

Procuring the pre-functionalized para-nitro building block is essential for synthesizing chiral aniline derivatives without the severe yield penalties of late-stage electrophilic aromatic substitution.

Elimination of Downstream Resolution Penalties

Procuring the enantiopure (R)-isomer directly bypasses the severe inefficiencies of utilizing racemic 1-(4-nitrophenyl)ethanamine hydrochloride. Classical diastereomeric salt resolution of the racemate inherently limits the maximum theoretical yield of the desired enantiomer to 50%, with practical isolated yields often falling significantly lower after multiple recrystallizations . By sourcing the pre-resolved (R)-enantiomer, process chemists maximize the throughput of the target chiral intermediate per reactor volume and eliminate the solvent waste associated with fractional crystallization .

Evidence DimensionTheoretical yield of the (R)-enantiomer
Target Compound Data100% utilization of the chiral amine mass
Comparator Or BaselineRacemic 1-(4-nitrophenyl)ethanamine hydrochloride
Quantified Difference>50% increase in effective chiral material utilization
ConditionsAPI precursor synthesis requiring strict stereocontrol

Starting with the enantiopure salt is economically superior at scale, as it eliminates the 50% mass penalty and operational bottlenecks of classical chiral resolution.

Synthesis of Chiral Bifunctional APIs

Procuring this compound is ideal when the synthetic route requires an initial amide coupling at the benzylic amine, followed by the catalytic reduction of the nitro group to an aniline for subsequent derivatization [1]. This avoids the need for complex protecting group strategies.

Development of Tunable Asymmetric Catalysts

The electron-withdrawing nature of the para-nitro group makes this compound a superior precursor for synthesizing chiral ligands where tuning the electronic density of the aromatic ring is critical for catalyst performance.

Advanced Chiral Resolving Agents

The high crystallinity of the hydrochloride salt, combined with the distinct electronic properties of the nitrophenyl group, enables its use as an effective resolving agent for racemic carboxylic acids via predictable diastereomeric salt formation.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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